(3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one
CAS No.: 61448-77-9
Cat. No.: VC15615605
Molecular Formula: C21H20O3S
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61448-77-9 |
|---|---|
| Molecular Formula | C21H20O3S |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | (3E,5Z)-3,5-bis[(4-methoxyphenyl)methylidene]thian-4-one |
| Standard InChI | InChI=1S/C21H20O3S/c1-23-19-7-3-15(4-8-19)11-17-13-25-14-18(21(17)22)12-16-5-9-20(24-2)10-6-16/h3-12H,13-14H2,1-2H3/b17-11-,18-12+ |
| Standard InChI Key | JNRJHGLBAWJZGM-MJZABRMRSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/2\CSC/C(=C/C3=CC=C(C=C3)OC)/C2=O |
| Canonical SMILES | COC1=CC=C(C=C1)C=C2CSCC(=CC3=CC=C(C=C3)OC)C2=O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The molecular framework of (3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one (C₂₁H₂₀O₃S, MW 352.4 g/mol) consists of a six-membered thiopyran ring with a ketone group at position 4 . The 3Z and 5E configurations indicate that the two 4-methoxybenzylidene groups adopt opposing geometries: the substituent at position 3 exhibits a cis (Z) arrangement, while the position 5 group adopts a trans (E) orientation relative to the thiopyranone core . This stereoelectronic arrangement creates a partially planar conjugated system, enhancing the molecule’s UV absorption and fluorescence properties.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | (3E,5Z)-3,5-bis[(4-methoxyphenyl)methylidene]thian-4-one |
| Molecular Formula | C₂₁H₂₀O₃S |
| Molecular Weight | 352.4 g/mol |
| CAS Registry Number | 61448-77-9 |
| SMILES (Isomeric) | COC1=CC=C(C=C1)/C=C/2\CSC/C(=C/C3=CC=C(C=C3)OC)/C2=O |
Electronic and Steric Effects
The 4-methoxy groups on the benzylidene moieties donate electron density via resonance, stabilizing the conjugated enone system. This electronic delocalization is critical for the compound’s reactivity in cycloaddition reactions and its absorption characteristics in UV-Vis spectroscopy . Steric interactions between the methoxy substituents and the thiopyran ring influence the molecule’s preferred conformation, as confirmed by X-ray crystallography of analogous structures .
Synthesis and Optimization
Green Chemistry Approach
A landmark study demonstrated the efficient synthesis of this compound via an organocatalyzed aldol condensation in aqueous media . The protocol involves reacting tetrahydrothiopyran-4-one with two equivalents of 4-methoxybenzaldehyde in the presence of diethylamine (20 mol%) as a bifunctional catalyst. Water acts as both solvent and proton shuttle, enabling a 95% yield under reflux conditions (80°C, 4 h) .
Table 2: Synthetic Parameters and Outcomes
| Parameter | Details |
|---|---|
| Starting Materials | Tetrahydrothiopyran-4-one, 4-methoxybenzaldehyde |
| Catalyst | Diethylamine (20 mol%) |
| Solvent | H₂O |
| Temperature | 80°C (reflux) |
| Reaction Time | 4 hours |
| Yield | 95% |
| Purification | Recrystallization (ethyl acetate) |
Mechanistic Insights
The reaction proceeds through a tandem enolization-condensation-dehydration pathway:
-
Enolate Formation: The amine catalyst deprotonates the α-hydrogen of tetrahydrothiopyran-4-one, generating a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, forming a β-hydroxy ketone intermediate.
-
Dehydration: Acidic workup (5% HCl) facilitates water elimination, yielding the conjugated bis-benzylidene product .
The Z/E selectivity arises from steric control during the second aldol addition, where the incoming benzaldehyde preferentially approaches the less hindered face of the mono-condensed intermediate.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
-
1654: C=O stretch of the thiopyranone carbonyl
-
1592, 1505: Aromatic C=C stretching of the benzylidene groups
Table 3: ¹H NMR Data (CDCl₃, 400 MHz)
| Signal (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.76 | Singlet | 6H | OCH₃ (two methoxy groups) |
| 3.80 | Singlet | 4H | SCH₂ (thiopyran ring) |
| 6.85 | Doublet | 4H | Aromatic H (ortho to OCH₃) |
| 7.30 | Doublet | 4H | Aromatic H (meta to OCH₃) |
| 7.66 | Singlet | 2H | =CH (benzylidene protons) |
Table 4: ¹³C NMR Data (CDCl₃, 100 MHz)
| Signal (δ, ppm) | Assignment |
|---|---|
| 30.2 | SCH₂ (thiopyran ring) |
| 55.3 | OCH₃ (methoxy carbons) |
| 114.1–160.2 | Aromatic carbons |
| 185.4 | C=O (thiopyranone carbonyl) |
Mass Spectrometry
The electron ionization (EI-MS) spectrum displays a molecular ion peak at m/z 352 (M⁺, 49% relative abundance), confirming the molecular formula C₂₁H₂₀O₃S. Fragment ions at m/z 146 and 103 correspond to cleavage of the benzylidene groups and thiopyran ring decomposition, respectively .
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